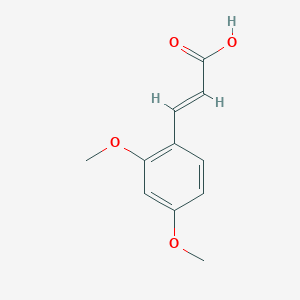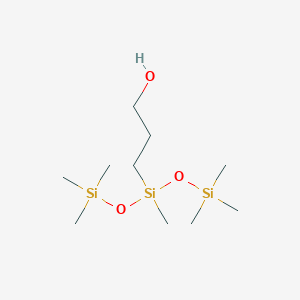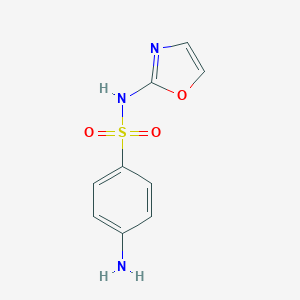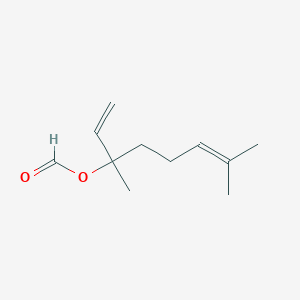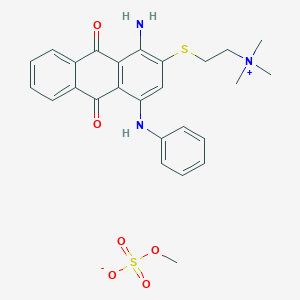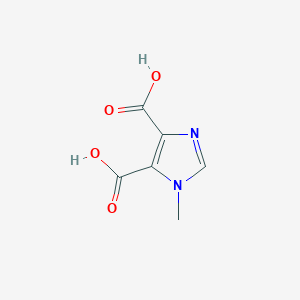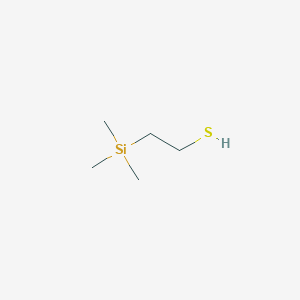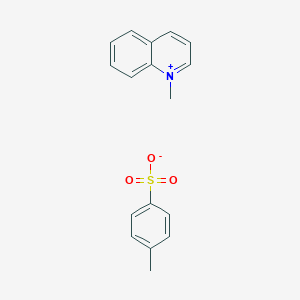
1-Methylquinolinium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylquinolinium toluene-p-sulphonate, also known as MQTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. The unique properties of MQTS make it a valuable tool for researchers in a variety of fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not fully understood. However, it is believed that the compound acts as a surfactant, reducing the interfacial tension between the two phases and promoting the transfer of reactants between them. 1-Methylquinolinium toluene-p-sulphonate has also been shown to exhibit catalytic activity in a variety of other chemical reactions, although the specific mechanisms involved in these processes are not well understood.
生化学的および生理学的効果
While 1-Methylquinolinium toluene-p-sulphonate has not been extensively studied for its biochemical and physiological effects, some research has suggested that the compound may have potential therapeutic applications. For example, one study found that 1-Methylquinolinium toluene-p-sulphonate was effective in inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the potential benefits and risks of using 1-Methylquinolinium toluene-p-sulphonate in a clinical setting.
実験室実験の利点と制限
One of the main advantages of using 1-Methylquinolinium toluene-p-sulphonate in lab experiments is its high solubility in polar solvents. This property makes it easy to incorporate into a variety of experimental protocols. Additionally, 1-Methylquinolinium toluene-p-sulphonate is relatively inexpensive and readily available, making it a cost-effective option for researchers on a tight budget.
However, there are also some limitations to using 1-Methylquinolinium toluene-p-sulphonate in lab experiments. For example, the compound can be difficult to handle, as it is highly hygroscopic and can absorb moisture from the air. Additionally, the exact mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not well understood, which can make it difficult to optimize experimental protocols.
将来の方向性
There are many potential future directions for research on 1-Methylquinolinium toluene-p-sulphonate. One area of interest is in the development of new synthetic methodologies using 1-Methylquinolinium toluene-p-sulphonate as a catalyst. Additionally, researchers may explore the potential therapeutic applications of 1-Methylquinolinium toluene-p-sulphonate, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylquinolinium toluene-p-sulphonate and its potential applications in a variety of scientific fields.
合成法
1-Methylquinolinium toluene-p-sulphonate can be synthesized through a simple reaction between 1-methylquinoline and toluene-p-sulphonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is highly soluble in polar solvents.
科学的研究の応用
1-Methylquinolinium toluene-p-sulphonate has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a phase transfer catalyst in organic synthesis. 1-Methylquinolinium toluene-p-sulphonate has been shown to be highly effective in facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This property makes it a valuable tool for researchers working in the field of organic synthesis.
特性
CAS番号 |
16218-74-9 |
|---|---|
製品名 |
1-Methylquinolinium toluene-p-sulphonate |
分子式 |
C17H17NO3S |
分子量 |
315.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
UKQVAKKCHJNWPC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
その他のCAS番号 |
16218-74-9 |
同義語 |
1-methylquinolinium toluene-p-sulphonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



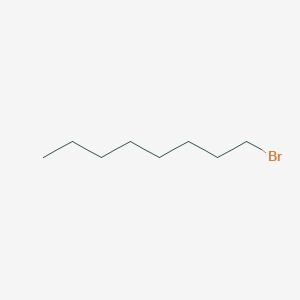
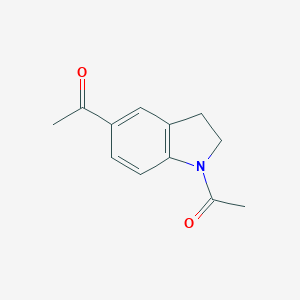
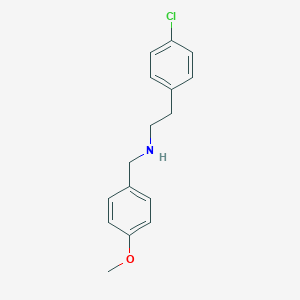
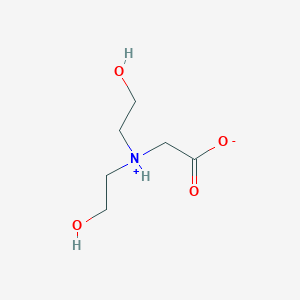
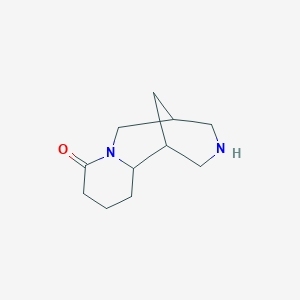
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
